An In-depth Technical Guide to the Chemical Properties of Acid Red 337
An In-depth Technical Guide to the Chemical Properties of Acid Red 337
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 337, also known by its Colour Index name C.I. 17102, is a synthetic monoazo dye.[1] Characterized by its brilliant red hue, it finds applications in various industries. This technical guide provides a comprehensive overview of the chemical properties of Acid Red 337, including its fundamental identifiers, spectral characteristics, and a detailed description of its synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
Acid Red 337 is an anionic dye that is soluble in water and alcohol.[2] Its chemical structure incorporates a sulfonic acid group, which imparts its acidic nature and water solubility. The presence of the azo bond (-N=N-) is responsible for its characteristic color.
Table 1: General and Physical Properties of Acid Red 337
| Property | Value | Reference(s) |
| IUPAC Name | Sodium 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)naphthalene-2-sulfonate | [1] |
| Synonyms | C.I. Acid Red 337, Acid Red ARL, Acid Red F-2G, Acid Red FRL, Acid Red GN, Acid Brilliant Red 2GN | [1][3] |
| CAS Number | 67786-14-6 | [1] |
| Molecular Formula | C₁₇H₁₁F₃N₃NaO₄S | [1] |
| Molecular Weight | 433.34 g/mol | [1] |
| Appearance | Brilliant red powder | [1] |
| Solubility | Soluble in water and alcohol | [2] |
Table 2: Spectral Properties of Acid Red 337
| Property | Value | Reference(s) |
| UV-Vis Absorption Maximum (λmax) | 500.4 nm | [4][5] |
| Molar Extinction Coefficient (ε) | Data not available |
Synthesis of Acid Red 337
The synthesis of Acid Red 337 is a two-step process involving diazotization followed by an azo coupling reaction.[1]
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Diazotization of 2-(Trifluoromethyl)benzenamine: The process begins with the diazotization of the primary aromatic amine, 2-(trifluoromethyl)benzenamine. This reaction is typically carried out in an acidic medium at low temperatures with the addition of a nitrite (B80452) source, such as sodium nitrite, to form the corresponding diazonium salt.
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Azo Coupling: The resulting diazonium salt is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions.[1] The electrophilic diazonium ion attacks the electron-rich coupling component to form the stable azo compound, Acid Red 337.
Experimental Protocols
Determination of Aqueous Solubility (Gravimetric Method)
This protocol provides a general procedure for determining the solubility of an acid dye like Acid Red 337 in water.
Materials:
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Acid Red 337 powder
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Distilled or deionized water
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Analytical balance
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Volumetric flasks
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Beakers
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Magnetic stirrer and stir bars
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Constant temperature water bath or incubator
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Filtration apparatus (e.g., vacuum filtration with a pre-weighed filter paper of known pore size)
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Drying oven
Procedure:
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Prepare a saturated solution by adding an excess amount of Acid Red 337 to a known volume of distilled water in a beaker.
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Stir the mixture vigorously using a magnetic stirrer in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After stirring, allow the solution to stand undisturbed in the constant temperature bath for several hours to allow undissolved particles to settle.
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Carefully decant a known volume of the supernatant into a filtration apparatus equipped with a pre-weighed, dry filter paper.
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Filter the solution to remove any remaining undissolved particles.
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Collect the clear filtrate in a pre-weighed beaker.
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Evaporate the solvent from the filtrate by placing the beaker in a drying oven at a temperature below the decomposition point of the dye until a constant weight is achieved.
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Weigh the beaker with the dried dye residue.
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Calculate the solubility in g/L using the following formula:
Solubility (g/L) = (Weight of beaker with residue - Weight of empty beaker) / Volume of filtrate (L)
UV-Visible Spectrophotometric Analysis
This protocol describes how to determine the absorption spectrum and measure the absorbance of Acid Red 337 at its wavelength of maximum absorbance (λmax).
Materials:
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Acid Red 337 powder
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Distilled or deionized water (or other suitable solvent)
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Analytical balance
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Volumetric flasks
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Pipettes
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UV-Vis spectrophotometer
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Quartz or glass cuvettes
Procedure:
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Preparation of a Stock Solution: Accurately weigh a small amount of Acid Red 337 and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration.
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Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
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Determination of λmax:
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Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.
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Fill a cuvette with the solvent (distilled water) to be used as a blank and zero the instrument.
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Rinse a cuvette with one of the standard solutions and then fill it with the same solution.
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Place the cuvette in the spectrophotometer and scan across a wavelength range (e.g., 300-700 nm) to obtain the absorption spectrum.
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Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For Acid Red 337, the reported λmax is approximately 500.4 nm.[4][5]
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Quantitative Measurement:
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Set the spectrophotometer to the determined λmax.
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Zero the instrument with the blank.
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Measure the absorbance of each of the standard solutions, starting from the least concentrated.
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Measure the absorbance of any unknown samples.
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A calibration curve can be constructed by plotting absorbance versus concentration for the standard solutions. The concentration of unknown samples can then be determined from this curve using the Beer-Lambert law.
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Biodegradation
Studies have shown that Acid Red 337 can be degraded by certain microorganisms. For instance, Bacillus megaterium has been shown to effectively decolorize and degrade Acid Red 337, breaking it down into smaller, simpler aliphatic compounds.[6] This information is particularly relevant for environmental and toxicological assessments.
Conclusion
This technical guide has summarized the key chemical properties of Acid Red 337. While fundamental data such as molecular formula, weight, and a general synthesis route are well-established, there is a notable lack of publicly available, specific quantitative data for properties like solubility, pKa, and molar extinction coefficient. The provided experimental protocols offer a general framework for determining these properties. Further research to quantify these parameters would be beneficial for a more complete understanding and application of this compound in scientific and industrial settings.
